molecular formula C15H12Br3NO3 B11560747 2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide

Cat. No.: B11560747
M. Wt: 494.0 g/mol
InChI Key: RXXBCPOHTBSWIO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine atoms and methoxy groups attached to a phenyl ring, making it a brominated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.

    Etherification: The brominated phenol is then reacted with 4-bromophenol in the presence of a base (e.g., potassium carbonate) to form the bromophenoxy intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an anhydrous solvent.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its brominated aromatic structure which can interact with biological targets.

    Materials Science: Studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated aromatic structure can enhance binding affinity and specificity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2,6-dichloro-4-methoxyphenyl)acetamide: Similar structure with chlorine atoms instead of bromine.

    2-(4-fluorophenoxy)-N-(2,6-difluoro-4-methoxyphenyl)acetamide: Similar structure with fluorine atoms instead of bromine.

    2-(4-iodophenoxy)-N-(2,6-diiodo-4-methoxyphenyl)acetamide: Similar structure with iodine atoms instead of bromine.

Uniqueness

2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity, binding interactions, and overall chemical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different biological and chemical behaviors.

Properties

Molecular Formula

C15H12Br3NO3

Molecular Weight

494.0 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H12Br3NO3/c1-21-11-6-12(17)15(13(18)7-11)19-14(20)8-22-10-4-2-9(16)3-5-10/h2-7H,8H2,1H3,(H,19,20)

InChI Key

RXXBCPOHTBSWIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NC(=O)COC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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